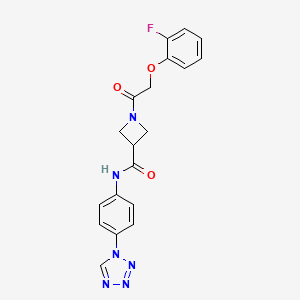
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17FN6O3 and its molecular weight is 396.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its pharmacological profile.
Structural Overview
The compound features a tetrazole ring, which is known for its bioisosteric properties similar to carboxylic acids, enhancing its reactivity and biological activity. The presence of a fluorophenoxy group further contributes to its pharmacological potential.
Antioxidant Activity
Studies have shown that compounds containing tetrazole rings exhibit notable antioxidant properties. For instance, a synthesized derivative demonstrated significant radical scavenging activity, as illustrated in the following table:
| Compound | DPPH Scavenging Activity (%) at 1000 μg/mL |
|---|---|
| Ascorbic Acid | 98.91 |
| Compound S3 | 57.35 |
| Compound S4 | 58.15 |
| Compound S10 | 61.84 |
Compound S10 exhibited the highest antioxidant activity among tested derivatives, highlighting the potential of tetrazole-containing compounds in antioxidant applications .
Antimicrobial Activity
The antimicrobial efficacy of tetrazole derivatives has been documented widely. A study indicated that various synthesized tetrazole compounds showed significant activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell walls and interference with metabolic processes .
Anticancer Activity
Research into the anticancer properties of tetrazole derivatives has yielded promising results. For example, certain derivatives have shown potent activity against colon cancer cell lines with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies suggest that modifications to the tetrazole moiety can enhance anticancer potency .
Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives
A recent study synthesized several derivatives based on the tetrazole scaffold, evaluating their biological activities through in vitro assays. The study highlighted that compounds with specific substitutions on the tetrazole ring exhibited enhanced inhibitory effects against key cancer cell lines, suggesting that structural modifications are crucial for optimizing therapeutic efficacy .
Case Study 2: Structure-Activity Relationship Analysis
In another investigation, a series of N-(3-(1H-tetrazol-1-yl)phenyl) derivatives were synthesized and evaluated for their xanthine oxidase (XO) inhibitory activity. The results indicated that introducing a tetrazole moiety significantly improved inhibitory potency compared to non-tetrazole analogs, emphasizing the importance of this functional group in drug design .
特性
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O3/c20-16-3-1-2-4-17(16)29-11-18(27)25-9-13(10-25)19(28)22-14-5-7-15(8-6-14)26-12-21-23-24-26/h1-8,12-13H,9-11H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJHNWDLFCKRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














